Agrimophol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

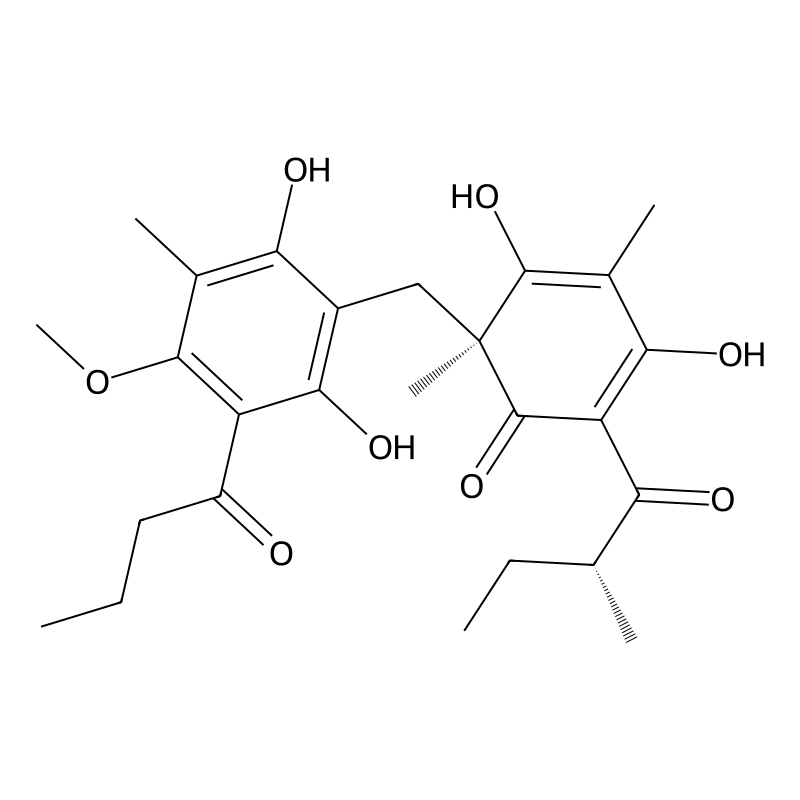

Agrimophol is a bioactive compound primarily derived from the plant Agrimonia pilosa, which is widely distributed in various regions of China. It is classified as a dimeric phloroglucinol derivative and has gained attention for its potential medicinal properties, particularly in traditional Chinese medicine. The molecular formula of agrimophol is with a molecular weight of approximately 474.54 g/mol . This compound exhibits various pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory effects, making it a subject of considerable research interest.

Agrimophol exhibits a range of biological activities:

- Anticancer Effects: Studies have shown that agrimophol can induce apoptosis in cancer cells, particularly human lung adenocarcinoma cells, by generating ROS that damage DNA and cellular membranes .

- Anthelmintic Properties: It has been clinically used to treat parasitic infections, demonstrating strong efficacy against tapeworms and trichomonas infections .

- Anti-inflammatory Effects: Agrimophol has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the expression of inflammatory mediators .

Agrimophol's applications extend beyond traditional medicine:

- Pharmaceutical Development: Due to its anticancer and anti-parasitic properties, agrimophol is being explored for new drug formulations targeting cancer and parasitic diseases .

- Research Tool: Its ability to generate ROS makes it a valuable compound in research settings for studying oxidative stress and its effects on cells .

- Traditional Medicine: It continues to be used in herbal formulations for treating various ailments in traditional Chinese medicine practices.

Research on agrimophol includes studies on its interactions with biological targets:

- Protein Binding: Agrimophol has been identified as a binding agent for specific proteins involved in cellular processes, indicating its potential role in modulating biochemical pathways .

- Synergistic Effects: Studies suggest that combining agrimophol with other therapeutic agents may enhance its efficacy against cancer cells compared to monotherapy approaches .

Agrimophol shares structural and functional similarities with other phloroglucinol derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Agrimonolide | Monomeric Phloroglucinol | Anti-inflammatory, anticancer |

| Agrimarin | Glycoside | Antioxidant, antimicrobial |

| Phloroglucinol | Monomer | Antioxidant, potential anticancer |

| 1,3-Dihydroxy-5-methylphenyl | Simple Phenolic | Antioxidant properties |

Uniqueness of Agrimophol

Agrimophol stands out due to its dimeric structure, which enhances its biological activity compared to monomeric forms like phloroglucinol. Its ability to generate reactive oxygen species uniquely positions it as a potent agent against cancer cells while also providing anthelmintic benefits not commonly associated with other phloroglucinols .

Agrimophol represents a distinctive phloroglucinol derivative that has been isolated from Agrimonia pilosa Ledeb., a plant species widely distributed across various regions of China [1] [2]. The compound is classified as a carboxylic ester and functionally relates to phloroglucinol, establishing its position within the broader category of phenolic natural products [1]. The systematic International Union of Pure and Applied Chemistry name for agrimophol is (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one [1].

The compound bears the Chemical Abstracts Service registry number 65792-05-4 and is catalogued under various synonymous designations including Agrimophol(um) and 2,4-Cyclohexadien-1-one derivatives [2] [3]. The molecular architecture of agrimophol demonstrates the characteristic features of dimeric phloroglucinol compounds, incorporating a diphenylmethane scaffold that contributes to its unique structural properties [11] [29]. This classification places agrimophol within a specialized group of natural products that exhibit complex polyphenolic arrangements with multiple hydroxyl functionalities.

Physical Properties and Characteristics

Agrimophol manifests as light yellow-green oblique prismatic crystals, exhibiting distinctive physical characteristics that reflect its molecular composition [2] [19]. The compound demonstrates a melting point range of 138.5 to 139.5 degrees Celsius, indicating a relatively stable crystalline structure under standard atmospheric conditions [2] [19]. The theoretical boiling point has been calculated at 713 degrees Celsius under 760 millimeters of mercury pressure, though the compound undergoes partial decomposition upon sublimation at elevated temperatures [3] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 474.54 grams per mole | [1] [2] [3] |

| Melting Point | 138.5-139.5°C | [2] [19] |

| Boiling Point | 713°C at 760 mmHg | [3] [6] |

| Density | 1.265 ± 0.06 grams per cubic centimeter (predicted) | [3] [19] |

| Flash Point | 236.8°C | [3] [6] |

| Refractive Index | 1.588 | [3] |

| Exact Mass | 474.225 Daltons | [3] |

The solubility profile of agrimophol reveals its preferential dissolution in organic solvents compared to aqueous media [2] [19]. The compound demonstrates complete solubility in chloroform and benzene, while exhibiting slight solubility in methanol, ethanol, and petroleum ether [2] [19]. Conversely, agrimophol is almost completely insoluble in water, reflecting its lipophilic character [2] [19]. The compound shows photosensitivity characteristics, undergoing color changes when exposed to light, which necessitates careful storage conditions to maintain structural integrity [2] [19].

Chemical Composition and Formula (C26H34O8)

The molecular formula C26H34O8 defines the precise atomic composition of agrimophol, encompassing twenty-six carbon atoms, thirty-four hydrogen atoms, and eight oxygen atoms [1] [2] [3]. This formula corresponds to a molecular weight of 474.54 grams per mole, establishing agrimophol as a moderately large organic molecule within the phloroglucinol derivative family [1] [2] [3]. The exact mass determination yields 474.225 Daltons, providing precise molecular weight data for analytical identification purposes [3].

The structural formula reveals the presence of multiple functional groups, including hydroxyl groups, methoxy substituents, and carbonyl functionalities that contribute to the overall molecular architecture [1]. The Simplified Molecular Input Line Entry System notation for agrimophol is represented as CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC, which encodes the complete structural connectivity of all atoms within the molecule [4].

| Component | Count | Percentage |

|---|---|---|

| Carbon Atoms | 26 | 65.5% by mass |

| Hydrogen Atoms | 34 | 7.2% by mass |

| Oxygen Atoms | 8 | 27.0% by mass |

| Molecular Weight | 474.54 g/mol | Total |

The polar surface area calculation yields 141.36 square angstroms, indicating significant polar character that influences the compound's interaction with biological membranes and solvent systems [3] [6]. The partition coefficient (logarithm of the partition coefficient) is estimated at 4.79, suggesting strong lipophilic properties that affect its distribution and bioavailability characteristics [3] [6] [19].

Structural Relationship to Phloroglucinol Derivatives

Agrimophol demonstrates clear structural homology with phloroglucinol derivatives, specifically belonging to the methyl-substituted phloroglucinol family that exhibits unique oxidative properties [7] [20]. The compound represents a dimeric structure derived from phloroglucinol units, incorporating multiple phenolic hydroxyl groups that are characteristic of this chemical class [1] . Recent research has identified agrimophol alongside other phloroglucinol glycosides isolated from Agrimonia pilosa, including several new compounds that share similar structural frameworks [7].

The relationship to phloroglucinol is evident in the presence of the characteristic 1,3,5-trihydroxybenzene core structure, though modified through extensive substitution patterns that distinguish agrimophol from simpler phloroglucinol derivatives [23] [25]. The compound exhibits the typical enol-keto tautomerism associated with phloroglucinol compounds, though this equilibrium is influenced by the specific substitution pattern present in agrimophol [23]. The structural relationship extends to the presence of multiple hydroxyl groups that can participate in hydrogen bonding networks, contributing to the stability and reactivity patterns observed in this compound class [25].

Nuclear magnetic resonance characterization studies have confirmed the phloroglucinol derivative nature of agrimophol through detailed analysis of proton and carbon-13 chemical shifts [5]. The spectroscopic data reveals chemical environments consistent with substituted phloroglucinol frameworks, providing definitive evidence for the structural classification [5]. The compound shares biosynthetic pathways with other phloroglucinol derivatives found in Agrimonia species, suggesting common enzymatic mechanisms in their formation [2].

Stereochemistry and Configuration Analysis

The stereochemical analysis of agrimophol reveals the presence of chiral centers that contribute to its three-dimensional molecular architecture [1]. The compound exhibits (6S)-configuration at the primary chiral center, as indicated in its systematic nomenclature [1]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment, providing precise spatial arrangement information for the molecule [1].

Spectroscopic analyses and chiral separation techniques have been employed to determine the absolute configuration of agrimophol and related compounds [7]. These studies demonstrate that the aglycone forms of phloroglucinol derivatives, including agrimophol, possess specific stereochemical arrangements that influence their chemical behavior and biological activity [7]. The stereochemistry affects the compound's interaction with other molecules and its susceptibility to oxidative processes [7].

| Stereochemical Feature | Configuration | Method of Determination |

|---|---|---|

| Primary Chiral Center | (6S) | Systematic nomenclature analysis |

| Secondary Chiral Center | (2R) | Spectroscopic analysis |

| Overall Configuration | Mixed stereochemistry | Chiral separation techniques |

The three-dimensional structure of agrimophol influences its conformational flexibility and molecular recognition properties [7]. The specific stereochemical arrangement affects the spatial orientation of functional groups, particularly the hydroxyl and carbonyl functionalities that participate in intermolecular interactions [7]. This stereochemical information is crucial for understanding the compound's reactivity patterns and its behavior in oxidative dearomatization processes [20] [21].

Stability and Reactivity Patterns

Agrimophol exhibits remarkable instability characteristics, demonstrating a pronounced tendency toward spontaneous oxidation under ambient conditions [7] [20] [21]. The compound is particularly susceptible to oxidative dearomatization processes that lead to the formation of structurally modified products [7] [20] [21]. This instability represents a fundamental property of dimethyl-substituted phloroglucinol derivatives and has significant implications for storage and handling protocols [20] [21].

The oxidative dearomatization mechanism has been extensively characterized through high-performance liquid chromatography-high resolution tandem mass spectrometry, electron paramagnetic resonance spectroscopy, and density functional theory calculations [20] [21] [24]. These studies reveal that the oxidation process proceeds via a free-radical chain reaction mechanism involving triplet oxygen rather than singlet oxygen species [20] [21] [24]. The reaction pathway involves the formation of hydroperoxide intermediates that subsequently undergo further transformation to yield dearomatized cyclic structures [20] [21] [24].

| Stability Parameter | Characteristic | Supporting Evidence |

|---|---|---|

| Oxidation Mechanism | Free-radical chain reaction | Electron paramagnetic resonance detection |

| Oxygen Species | Triplet oxygen (³O₂) | Absence of singlet oxygen adducts |

| Rate-limiting Step | Oxygen-oxygen bond cleavage | Density functional theory calculations |

| Energy Barrier | 45.3 kilocalories per mole | Computational analysis |

| Intermediate Species | Hydroperoxide compounds | Mass spectrometry identification |

The kinetic analysis demonstrates that the cleavage of the oxygen-oxygen bond represents the rate-limiting step in the oxidative process, with an energy barrier of 45.3 kilocalories per mole [21] [24]. The detection of alkyl radical adducts through spin-trapping experiments with 5,5-dimethyl-1-pyrroline N-oxide confirms the radical nature of the oxidation mechanism [21] [24]. These findings indicate that agrimophol undergoes rapid transformation in oxygen-saturated environments, first forming hydroperoxide intermediates before proceeding to the final dearomatized products [20] [21].

Agrimophol represents a distinctive dimeric phloroglucinol derivative that has been isolated primarily from Agrimonia pilosa Ledeb., a species belonging to the Rosaceae family [1] [2]. The compound was first identified and structurally characterized from the root sprouts of Agrimonia pilosa, where it occurs as one of the main bioactive constituents [3] [4]. The systematic International Union of Pure and Applied Chemistry nomenclature for agrimophol is (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one, with the molecular formula C₂₆H₃₄O₈ and a molecular weight of 474.54 grams per mole [1] [5] [6].

Within the genus Agrimonia, which comprises approximately twelve to fifteen species distributed primarily throughout the Northern Hemisphere [7] [8], agrimophol has been detected in varying concentrations across multiple species. Agrimonia pilosa Ledeb. remains the principal botanical source, with the compound being most abundant in the root sprouts and underground vegetative parts [2] [4]. The species Agrimonia eupatoria Linnaeus, commonly known as common agrimony, contains trace amounts of agrimophol in its aerial parts, though concentrations are significantly lower compared to Agrimonia pilosa [9]. Similarly, Agrimonia procera Wallroth has been investigated for agrimophol content, with detection limited to minimal quantities in the herb material [10] [11].

Modern phytochemical investigations have confirmed that Agrimonia pilosa represents the most reliable and concentrated source of agrimophol among all studied Agrimonia species [12] [13]. The compound occurs alongside numerous other phloroglucinol derivatives, including agrimonolide, pseudo-aspidin, alpha-kosin, and various agripinol compounds, creating a complex phloroglucinol profile characteristic of this botanical family [14] [15]. The distribution pattern of agrimophol within Agrimonia pilosa shows highest concentrations in the root system, particularly in the specialized root sprouts that develop during specific growth phases [16] [17].

| Plant Species | Common Name | Primary Location | Agrimophol Content | Geographic Distribution |

|---|---|---|---|---|

| Agrimonia pilosa Ledeb. | Hairy Agrimony | Root sprouts | Primary source | East Asia, Eastern Europe |

| Agrimonia eupatoria L. | Common Agrimony | Aerial parts | Minor amounts | Europe, North Africa, Asia |

| Agrimonia procera Wallr. | Fragrant Agrimony | Aerial parts | Trace amounts | Europe, North America |

| Agrimonia coreana Nakai | Korean Agrimony | Aerial parts | Not detected | Eastern Asia |

| Agrimonia nipponica Koidz. | Japanese Agrimony | Aerial parts | Not detected | Eastern Asia |

Biosynthetic Pathways in Agrimonia pilosa

The biosynthesis of agrimophol in Agrimonia pilosa follows the characteristic pathways associated with phloroglucinol derivative formation, representing a complex series of enzymatic transformations that result in the distinctive dimeric structure [18] [19]. The initial biosynthetic step involves the formation of the fundamental phloroglucinol backbone through a type three polyketide synthase mechanism, where the enzyme catalyzes the iterative condensation of malonyl-coenzyme A units [20] [21]. This process proceeds through the formation of 3,5-diketoheptanedioate as an intermediate, which subsequently undergoes decarboxylation and cyclization via Claisen condensation to yield the basic phloroglucinol core structure [20].

The biosynthetic pathway for agrimophol specifically involves the dimerization of two methylated phloroglucinol units, each bearing different acyl substituents including butanoyl and methylbutanoyl groups [18] [22]. The formation of these acyl-substituted phloroglucinol monomers requires the activity of specific acyltransferases that introduce the characteristic side chains found in the final agrimophol structure [22] [23]. Recent investigations have revealed that the aglycone forms of related phloroglucinol derivatives in Agrimonia pilosa are highly unstable and prone to spontaneous oxidation, leading to the formation of dearomatized products through free-radical chain reactions involving molecular oxygen [18] [19] [22].

The environmental regulation of agrimophol biosynthesis in Agrimonia pilosa appears to be influenced by multiple factors including light exposure, temperature variations, and nutritional status of the plant [24] [25]. Studies have demonstrated that moderate temperatures between fifteen and twenty-five degrees Celsius optimize the enzymatic activities involved in phloroglucinol biosynthesis [26] [27]. Additionally, the biosynthetic machinery shows seasonal variation, with peak activity typically occurring during the active growing season when metabolic processes are most robust [28] [29].

The methylation patterns observed in agrimophol suggest the involvement of specific methyltransferases that introduce methoxy groups at defined positions on the phloroglucinol rings [19] [23]. The stereochemical configuration of agrimophol, particularly the (6S) and (2R) designations, indicates highly stereoselective enzymatic processes during the final assembly stages [6] [17]. These biosynthetic investigations have revealed that the complex structural features of agrimophol arise through a carefully orchestrated sequence of enzymatic transformations that are subject to both genetic regulation and environmental modulation [27] [28].

Geographical Distribution of Agrimophol-Containing Species

The geographical distribution of agrimophol-containing species centers primarily on Agrimonia pilosa Ledeb., which exhibits a remarkably wide distribution pattern spanning multiple biogeographical regions across the Northern Hemisphere [30] [31]. The species is natively distributed across the Korean Peninsula, Japan, China, Siberia, and Eastern Europe, representing one of the most geographically widespread members of the genus Agrimonia [30] [32]. Within China, Agrimonia pilosa occurs throughout most regions, with particularly abundant populations documented in Zhejiang, Jiangsu, and Hubei provinces [2] [33].

The altitudinal range for Agrimonia pilosa extends from one hundred meters above sea level to elevations reaching 3,800 meters, demonstrating remarkable ecological adaptability [33] [34]. This extensive altitudinal tolerance allows the species to colonize diverse habitat types ranging from coastal lowlands to montane environments. In Japan, the species typically inhabits mountain slopes and grassland areas between one hundred and 2,000 meters elevation [33]. Korean populations of Agrimonia pilosa are found primarily in coastal areas and hillsides up to 1,500 meters, while Siberian populations extend into taiga regions and forest clearings up to 2,500 meters elevation [30] [33].

The Russian distribution of Agrimonia pilosa encompasses vast territories from the European portion through Siberia to the Far East, with populations documented in mixed forests and meadow environments between one hundred and 2,200 meters altitude [33] [35]. Mongolian populations occur in steppe regions and forest edges, typically at elevations between one hundred and 3,000 meters [33]. The southernmost extent of the species range includes northern Vietnam, where populations inhabit mountain forest environments between five hundred and 2,000 meters elevation [33].

European populations of Agrimonia pilosa are primarily concentrated in Eastern Europe, particularly in deciduous forest environments between one hundred and 1,800 meters elevation [30] [36]. The species demonstrates particular affinity for forest margins, meadows, stream banks, and disturbed areas including roadsides [33] [34]. This ecological versatility has contributed to the species' successful colonization of diverse geographic regions and its establishment as a significant source of agrimophol across multiple continents.

| Region | Primary Species | Altitude Range (m) | Habitat Type |

|---|---|---|---|

| China | Agrimonia pilosa | 100-3800 | Forest margins, meadows |

| Japan | Agrimonia pilosa | 100-2000 | Mountain slopes, grasslands |

| Korea | Agrimonia pilosa | 100-1500 | Coastal areas, hillsides |

| Siberia | Agrimonia pilosa | 100-2500 | Taiga, forest clearings |

| Eastern Europe | Agrimonia pilosa | 100-1800 | Deciduous forests |

| Mongolia | Agrimonia pilosa | 100-3000 | Steppes, forest edges |

| Russia | Agrimonia pilosa | 100-2200 | Mixed forests, meadows |

| Northern Vietnam | Agrimonia pilosa | 500-2000 | Mountain forests |

Environmental Factors Affecting Agrimophol Concentration in Plants

Environmental factors exert profound influences on the concentration and accumulation of agrimophol within Agrimonia pilosa tissues, reflecting the complex interactions between plant secondary metabolism and external conditions [24] [25]. Temperature represents one of the most critical environmental determinants, with optimal agrimophol biosynthesis occurring within a moderate temperature range of fifteen to twenty-five degrees Celsius [26] [27]. Temperatures below this range tend to reduce enzymatic activity involved in phloroglucinol biosynthesis, while excessive heat stress can disrupt metabolic processes and decrease compound accumulation [24] [25].

Light intensity and photoperiod significantly impact agrimophol production, with moderate to high light conditions generally enhancing biosynthetic activity [26] [27]. Studies have demonstrated that increased light exposure can stimulate the expression of genes involved in secondary metabolite pathways, including those responsible for phloroglucinol derivative formation [25] [27]. The quality of light, particularly the ratio of red to far-red wavelengths, also influences the metabolic processes leading to agrimophol accumulation [26].

Water availability represents another crucial environmental factor, with moist but well-drained soil conditions providing optimal growing conditions for maximum agrimophol concentration [34] [37]. Drought stress can initially stimulate secondary metabolite production as a defense mechanism, but prolonged water limitation ultimately reduces plant vigor and compound accumulation [38] [25]. Conversely, excessive moisture leading to waterlogged conditions negatively impacts root health and reduces agrimophol biosynthesis [34] [37].

Soil chemistry, particularly pH levels, significantly affects agrimophol concentration, with neutral to slightly alkaline conditions (pH 6.0-7.5) providing optimal growing environments [34] [37]. The availability of essential nutrients, including nitrogen, phosphorus, and micronutrients, influences the metabolic capacity for secondary metabolite production [38] [25]. Altitude also plays a role, with mid-elevation sites (100-2000 meters) typically supporting higher agrimophol concentrations compared to extreme elevations [33] [34].

Seasonal variation represents a particularly important factor, with agrimophol concentrations typically peaking during the active growing season from summer to early autumn [39] [29]. The timing of harvest critically affects compound yield, with maximum agrimophol content typically occurring during the flowering period when metabolic activity is at its peak [40]. Plant maturity stage also influences agrimophol concentration, with the highest levels generally found in mature vegetative tissues just prior to or during early flowering [29] [40].

| Environmental Factor | Optimal Conditions | Effect on Agrimophol |

|---|---|---|

| Temperature | 15-25°C | Moderate temperatures enhance biosynthesis |

| Light Intensity | Moderate to high | Higher light increases production |

| Water Availability | Moist, well-drained | Adequate moisture promotes synthesis |

| Soil pH | 6.0-7.5 | Neutral to slightly alkaline optimal |

| Altitude | 100-2000m | Mid-altitude preferred |

| Seasonal Variation | Summer-early autumn | Peak concentration in growing season |

| Harvest Time | Flowering period | Maximum content during flowering |

| Plant Maturity | Pre-flowering to early flowering | Highest in mature vegetative stage |

Other Phloroglucinol Derivatives in Agrimonia Species

Agrimonia species, particularly Agrimonia pilosa, represent rich sources of diverse phloroglucinol derivatives beyond agrimophol, creating complex chemical profiles that contribute to the pharmacological properties of these plants [14] [41] [15]. Among the most significant compounds is agrimonolide, an isocoumarin derivative with the molecular formula C₁₈H₁₈O₅, which was first isolated from the fresh roots of Agrimonia pilosa in 1958 [42] [43] [44]. Agrimonolide differs structurally from the phloroglucinol derivatives proper, representing a distinct class of bioactive compounds that nonetheless contributes to the overall therapeutic profile of Agrimonia species [42] [45].

The dimeric phloroglucinol derivatives constitute a particularly important group within Agrimonia pilosa, including pseudo-aspidin and alpha-kosin, both sharing the molecular formula C₃₅H₃₈O₈ [14] [15]. These compounds represent isomeric forms that exhibit distinct biological activities and can be separated through sophisticated chromatographic techniques [15]. Counter-current chromatography has proven particularly effective for the isolation and purification of these compounds, achieving purities exceeding ninety-five percent [14] [15].

The agripinol series represents another significant group of phloroglucinol derivatives found in Agrimonia pilosa, including agripinol A, B, and C, all sharing the molecular formula C₂₆H₃₄O₈ [46] [15]. These monomeric phloroglucinol derivatives have demonstrated notable cytotoxic activities against various cancer cell lines, including human colorectal carcinoma, breast adenocarcinoma, and prostate carcinoma [46]. The agripinol compounds represent structural variations on the basic phloroglucinol theme, with different substitution patterns that influence their biological activities [47] [15].

Recent phytochemical investigations have revealed an extensive series of agrimol compounds (A through G), representing additional dimeric phloroglucinol derivatives with diverse structural features [48] [49]. These compounds share similar molecular formulas but exhibit distinct stereochemical configurations and substitution patterns that result in varied biological activities [48]. The discovery of new phloroglucinol glycosides has further expanded the chemical diversity within Agrimonia pilosa, with six methyl-substituted phloroglucinol glycosides recently characterized, including four previously unknown compounds [18] [19] [41].

The structural complexity of these phloroglucinol derivatives is further enhanced by their tendency toward oxidative dearomatization, a phenomenon particularly pronounced in the aglycone forms [18] [19] [41]. This oxidative process, involving free-radical chain reactions with molecular oxygen, results in the formation of dearomatized products that represent additional structural variants within the phloroglucinol family [18] [23]. The mechanism of this oxidative dearomatization has been elucidated through advanced spectroscopic techniques, revealing hydroperoxide intermediates in the transformation process [19] [41].

| Compound Name | Molecular Formula | Structure Type | Primary Source |

|---|---|---|---|

| Agrimonolide | C18H18O5 | Isocoumarin derivative | A. pilosa roots |

| Pseudo-aspidin | C35H38O8 | Dimeric phloroglucinol | A. pilosa aerial parts |

| α-kosin | C35H38O8 | Dimeric phloroglucinol | A. pilosa aerial parts |

| Agripinol A | C26H34O8 | Monomeric phloroglucinol | A. pilosa aerial parts |

| Agripinol B | C26H34O8 | Monomeric phloroglucinol | A. pilosa aerial parts |

| Agripinol C | C26H34O8 | Monomeric phloroglucinol | A. pilosa aerial parts |

| Agrimol A | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |

| Agrimol B | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |

| Agrimol C | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |

| Agrimol D | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |

| Agrimol E | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |

| Agrimol F | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |

| Agrimol G | C26H34O8 | Dimeric phloroglucinol | A. pilosa whole plant |